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Compound of Interest

Compound Name: AS1134900

Cat. No.: B15142184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of AS1134900
against malic enzyme 1 (ME1) and malic enzyme 2 (ME2), supported by experimental data and

detailed protocols. AS1134900 has been identified as a potent and highly selective allosteric

inhibitor of ME1, a key enzyme in cellular metabolism and a potential therapeutic target in

oncology.

Quantitative Analysis of Inhibitory Potency
The selectivity of AS1134900 for ME1 over ME2 is a critical attribute for its potential as a

therapeutic agent. The following table summarizes the half-maximal inhibitory concentration

(IC50) values of AS1134900 against both enzyme isoforms.
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Compound Target IC50 Inhibition Type Notes

AS1134900 ME1 0.73 µM[1][2]
Uncompetitive,

Allosteric[3][4]

Binds to a novel

allosteric site

outside the

enzyme's active

site.[3][4]

AS1134900 ME2
No detectable

inhibition[3][5]
-

Demonstrates

high selectivity

for ME1.[3][4][5]

ATP ME2 0.1 mM Allosteric

Used as a

positive control

for ME2

inhibition.[3][5]

Signaling Pathway and Mechanism of Action
Malic enzymes are crucial players in cellular metabolism, catalyzing the oxidative

decarboxylation of malate to pyruvate. This reaction is a key source of NADPH, which is

essential for fatty acid biosynthesis and maintaining redox homeostasis. ME1 is a cytosolic

enzyme, while ME2 is located in the mitochondria. The distinct localization and function of

these isoforms underscore the importance of selective inhibition.
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Caption: Cellular pathways of ME1 and ME2, highlighting their distinct locations and inhibitors.

AS1134900 acts as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate

complex.[3] X-ray crystallography has revealed that AS1134900 binds to a novel allosteric site

at the interface of domains B and C of ME1, which is distinct from the active site.[3][6] This

binding stabilizes an open conformation of the enzyme, preventing the catalytic cycle from

proceeding. The high selectivity of AS1134900 is attributed to structural differences in this

allosteric pocket between ME1 and ME2.[3][6] Specifically, key amino acid residues that

interact with AS1134900 in ME1, such as His321 and Asp360, are replaced by Asn321 and
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Tyr361 in ME2, respectively, resulting in a narrower cavity that cannot accommodate the

inhibitor.[3][6]

Experimental Protocols
The determination of AS1134900's selectivity for ME1 over ME2 was achieved through robust

enzymatic assays.

ME1 Inhibition Assay
A diaphorase/resazurin-coupled assay was employed to measure ME1 enzymatic activity.[3]

This method offers high sensitivity and is suitable for high-throughput screening.[3]

Principle: The NADPH produced by the ME1-catalyzed conversion of malate to pyruvate is

used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

The rate of fluorescence increase is directly proportional to ME1 activity.

Protocol:

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NADP+, and L-

malate.

Enzyme and Inhibitor: Add purified recombinant human ME1 enzyme to the reaction mixture.

For inhibition studies, pre-incubate the enzyme with varying concentrations of AS1134900.

Detection Reagents: Add diaphorase and resazurin to the mixture.

Measurement: Monitor the increase in fluorescence over time using a plate reader with

appropriate excitation and emission wavelengths.

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor

concentration to determine the IC50 value.

ME2 Inhibition Assay
A similar enzymatic assay was used to assess the inhibitory effect of AS1134900 on ME2.

Principle: The activity of ME2 is measured by monitoring the production of NAD(P)H.
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Protocol:

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NAD+ (or NADP+),

and L-malate.

Enzyme and Inhibitor: Add purified recombinant human ME2 enzyme to the reaction mixture.

For inhibition studies, pre-incubate the enzyme with varying concentrations of AS1134900.

ATP is used as a positive control inhibitor for ME2.[3][5]

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the

production of NAD(P)H.

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor

concentration. In the case of AS1134900, no significant inhibition of ME2 activity was

observed.[3][5]
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Caption: Experimental workflow for determining the selectivity of AS1134900 for ME1 over

ME2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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